molecular formula C4H4BrFN2O2S B6237799 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride CAS No. 2138413-38-2

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride

Cat. No.: B6237799
CAS No.: 2138413-38-2
M. Wt: 243.1
InChI Key:
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Description

4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction using sulfonyl chloride followed by fluorination.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-methyl-1H-pyrazole-5-sulfonyl fluoride derivatives.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues. This covalent modification can inhibit the activity of enzymes or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.

    1-Methyl-4-bromo-1H-pyrazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group, which may alter its reactivity and biological activity.

    4-Bromo-1H-pyrazole-5-sulfonyl chloride: Contains a sulfonyl chloride group, which can be used as a precursor for the synthesis of sulfonyl fluoride derivatives.

Uniqueness

4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2138413-38-2

Molecular Formula

C4H4BrFN2O2S

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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